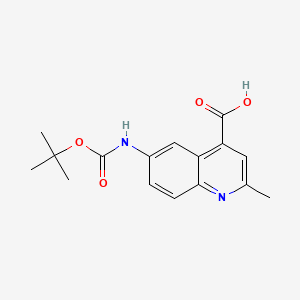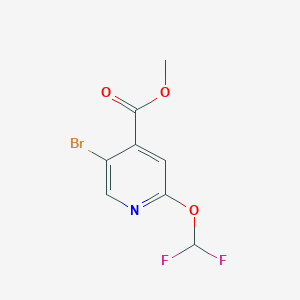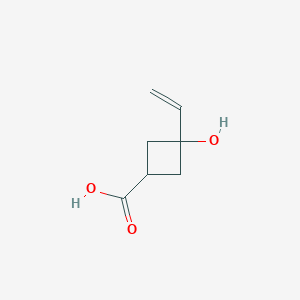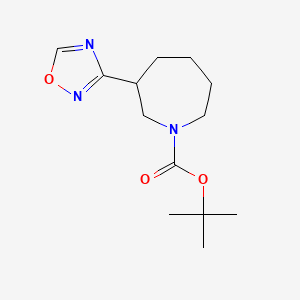
1-(1-Fluoronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9FO It is a derivative of naphthalene, where a fluorine atom is attached to the first position of the naphthalene ring, and an ethanone group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Fluoronaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Fluoronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(1-Fluoronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Fluoronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes or receptors. The ethanone group can participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Fluoro-1-(1-fluoronaphthalen-2-yl)ethanone
- 2,2-Dichloro-1-(1-fluoronaphthalen-2-yl)ethanone
Comparison: 1-(1-Fluoronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C12H9FO |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
1-(1-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9FO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 |
InChI Key |
GJSRYBSPWMUPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)




![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)


![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)




